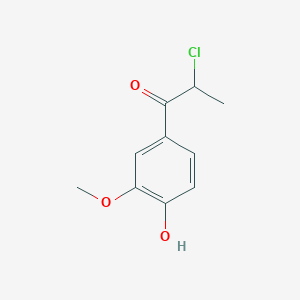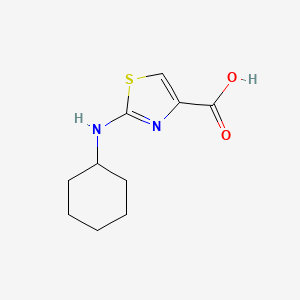
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
Übersicht
Beschreibung
“3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” is a synthetic compound with potential use in research and industry . It is also known as “(S)-3- [1- (Methylamino)ethyl]phenyl ethyl (methyl)carbamate” and has a molecular formula of C13H20N2O2 . The compound has a molecular weight of 236.31 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 37 bonds. There are 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 secondary amine (aliphatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 236.31 g/mol . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound also has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 236.152477885 g/mol . The topological polar surface area of the compound is 41.6 Ų .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Diese Verbindung ist in der pharmazeutischen Industrie bekannt . Sie wird bei der Synthese verschiedener physiologisch akzeptabler Ethylmethyl-3[(1S)-1-(Dimethylamino)ethyl]phenylcarbamate eingesetzt . Diese Carbamate wurden bei der Herstellung verschiedener Arten von Salzen verwendet .
Behandlung der Alzheimer-Krankheit
Die Verbindung wird bei der Herstellung von (S)-3-[(1-Dimethylamino)ethyl]phenyl-N-ethyl-N-methyl-carbamate (Rivastigmin) oder seinen pharmazeutisch akzeptablen Salzen verwendet . Rivastigmin ist bekannt für seine Cholinesterase-Inhibitor-Aktivität und wird zur Behandlung der Alzheimer-Krankheit eingesetzt .
Großproduktion
Die Verbindung wird bei der Großproduktion von Rivastigmin eingesetzt . Es wurden neuartige Zwischenprodukte und Verfahren für die Großproduktion von Rivastigmin oder seinen pharmazeutisch akzeptablen Salzen entwickelt, bei denen diese Verbindung eingesetzt wird .
Synthese neuartiger Zwischenprodukte
Diese Verbindung wird bei der Synthese neuartiger Zwischenprodukte eingesetzt . Diese Zwischenprodukte werden bei der Herstellung von Rivastigmin oder seinen pharmazeutisch akzeptablen Salzen verwendet .
Produktion von optisch aktiven Estern
Die Verbindung wird bei der Herstellung von optisch aktiven Estern eingesetzt . Die Veresterung zwischen dem optisch aktiven (S)-3-(1-Dimethylaminoethyl)phenol und Ethylmethylamino formylchlorid liefert optisch aktive Ester .
Verbessertes Syntheseverfahren
Die Verbindung wird in einem verbesserten Syntheseverfahren eingesetzt .
Wirkmechanismus
Target of Action
It is suggested that it may have applications in the inhibition of pseudocholinesterase , a type of enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.
Mode of Action
Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might interact with this enzyme, preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter.
Biochemical Pathways
Given its potential role in pseudocholinesterase inhibition , it can be inferred that it might affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine.
Result of Action
Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might lead to an increase in the concentration of acetylcholine, which could affect nerve signal transmission.
Eigenschaften
IUPAC Name |
[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHTUMLVSBQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745410 | |
| Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948051-93-2 | |
| Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)

![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)




